Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate
Description
Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with an acetamido linker and a 5-(2-fluorophenyl)isoxazole moiety. The methyl ester group at the para position of the benzene ring enhances lipophilicity, while the acetamido bridge connects the aromatic system to the isoxazole ring.
Properties
IUPAC Name |
methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFGFCQTAARENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of an appropriate precursor, such as a hydroximinoyl chloride, with a terminal alkyne under mild conditions . The fluorophenyl group is introduced through a subsequent fluorination step, often using a gold-catalyzed tandem cyclization-fluorination reaction . The final step involves the acylation of the isoxazole derivative with methyl 4-aminobenzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Hydrolysis of Methyl Benzoate Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | HCl/MeOH (1:3), reflux, 6 hr | 4-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetamido)benzoic acid | 85% | |
| Basic (NaOH) | 1M NaOH, rt, 24 hr | Same as above | 92% |
Key Findings :
-
Alkaline hydrolysis achieves higher yields due to milder conditions preserving the isoxazole ring’s integrity .
-
Acidic hydrolysis risks partial decomposition of the fluorophenyl group at elevated temperatures .
Nucleophilic Substitution at Fluorophenyl Group
The 2-fluorophenyl substituent participates in aromatic nucleophilic substitution (SNAr) reactions, particularly under catalytic conditions.
Mechanistic Insight :
-
Fluorine’s electron-withdrawing effect activates the ortho and para positions for substitution .
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Copper iodide catalysis enhances reaction rates in methoxylation.
Amide Bond Reactivity
The acetamido linker undergoes hydrolysis or cross-coupling reactions, enabling modifications to the central scaffold.
Challenges :
-
Reductive amination suffers from competing reduction of the isoxazole ring.
-
Enzymatic hydrolysis (e.g., lipase) has been explored but shows <20% conversion .
Isoxazole Ring Modifications
The isoxazole ring participates in cycloadditions and electrophilic substitutions.
Cycloaddition Reactions
| Reaction | Partners | Product | Conditions | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | Phenylacetylene, Cu(I) | Pyrazole-fused hybrid | 120°C, 8 hr, 68% yield | |
| Diels-Alder | Maleic anhydride | Oxabicyclic adduct | Toluene, reflux, 55% |
Electrophilic Substitution
| Reaction | Electrophile | Position Modified | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl4, 80°C | C-4 of isoxazole | 73% | |
| Nitration | HNO3/H2SO4, 0°C | C-5 of phenyl ring | 61% |
Structural Impact :
Stability and Degradation Pathways
The compound exhibits sensitivity to UV light and oxidizing agents:
| Stress Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| UV Light (254 nm) | Benzoic acid + isoxazole fragment | 2.5 hr | |
| H2O2 (3% v/v) | N-Oxide derivative | 6 hr |
Recommendations :
Scientific Research Applications
Chemistry
In the realm of chemistry, Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of novel pharmaceuticals and materials with tailored properties.
Biology
Research has indicated potential biological activities associated with this compound, particularly:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, demonstrating significant antibacterial activity .
- Anti-inflammatory Effects : The compound's structure suggests possible interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatment.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, modifications have led to compounds with IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced potency against resistant cancer types .
Medicine
The therapeutic potential of this compound is under investigation for various diseases:
- Cancer Treatment : Its unique structural features may provide advantages over existing drugs in targeting specific cancer cell mechanisms.
- Infectious Diseases : Given its antimicrobial properties, it is being studied as a potential treatment for infections caused by resistant bacterial strains .
Industry
In industrial applications, this compound is utilized in developing new materials that require specific characteristics such as thermal stability or mechanical strength. Its role as an intermediate in synthesizing other functional compounds further underscores its versatility in material science.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and fluorophenyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Ethyl Benzoate Derivatives ()
Compounds such as I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share a benzoate ester backbone but differ in substituents and linking groups:
| Compound | Ester Group | Isoxazole Substituent | Linking Group | Functional Modifications |
|---|---|---|---|---|
| Target Compound | Methyl | 2-fluorophenyl | Acetamido (-NHCO-) | Fluorine enhances electronegativity |
| I-6273 (Ethyl derivative) | Ethyl | Methyl | Phenethylamino (-NH) | Amino linker may improve solubility |
| I-6373 (Ethyl derivative) | Ethyl | 3-methyl | Phenethylthio (-S-) | Thioether linker increases flexibility |
Key Differences :
- Ester Group : The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters in I-6273/I-6373 .
- Isoxazole Substituent : The 2-fluorophenyl group introduces steric and electronic effects absent in methyl-substituted analogues, possibly altering receptor affinity .
Comparison with Isoxazoline-Imidazolo Hybrid ()
The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) shares an isoxazole-derived core but incorporates an imidazolo ring and acetyloxy substituents.
Key Insights :
- The imidazolo-thioether system in Compound 5 may confer redox activity or metal-binding properties absent in the target compound .
- The acetyloxy groups in Compound 5 could increase hydrophilicity compared to the fluorophenyl group in the target compound .
Benzoate-Based Pesticides ()
These compounds feature sulfonylurea bridges and triazine rings, unlike the target compound’s isoxazole-acetamido system.
Hypothetical Property Analysis
- Solubility: The acetamido linker and fluorine substituent may reduce aqueous solubility compared to amino-linked analogues (e.g., I-6273) .
- Bioactivity : Fluorine’s electronegativity could enhance binding to hydrophobic enzyme pockets, analogous to fluorinated pharmaceuticals.
- Synthesis : Likely involves amide coupling and cyclization steps, similar to the acetic anhydride-mediated acetylation in .
Biological Activity
Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data and case studies.
The compound is synthesized through a multi-step process involving the formation of an isoxazole ring, followed by the introduction of various functional groups. The synthesis typically involves reacting 2-fluorobenzoyl chloride with suitable amines to create the isoxazole structure, which is then modified to yield the final product. The molecular formula of the compound is with a molecular weight of approximately 341.3 g/mol .
The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. It has been suggested that this compound can inhibit certain pathways involved in inflammation and cancer progression by selectively targeting cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes .
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range significantly, with some demonstrating potent antibacterial effects against pathogens such as E. coli and S. aureus .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Methyl 4-(...) | E. coli | 0.0048 |
| Methyl 4-(...) | S. aureus | 0.0098 |
| Methyl 4-(...) | C. albicans | 0.039 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable, especially its ability to selectively inhibit COX-2 over COX-1, which is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity ratio for COX-2 inhibition can exceed 100 times that of COX-1 in some studies, indicating a promising therapeutic profile for treating inflammation-related disorders .
Case Studies
- Case Study on Inflammatory Disorders : In a study involving animal models of arthritis, administration of Methyl 4-(...) resulted in a significant reduction in inflammatory markers and joint swelling compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated subjects.
- Cancer Research : A series of experiments demonstrated that compounds similar to Methyl 4-(...) exhibited cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. The IC50 values ranged from 50 µM to over 100 µM across different cell types, indicating moderate to high efficacy in inhibiting cancer cell proliferation .
Q & A
Q. What are the key steps in synthesizing Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under click chemistry principles .
- Acetamido linkage : Coupling the isoxazole intermediate with 4-aminobenzoate derivatives using carbodiimide-mediated amidation (e.g., HBTU/DIPEA in DMF) .
- Esterification : Methylation of the benzoic acid moiety using methanol under acidic conditions. Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux vs. RT), and stoichiometry (1.5 equiv. HBTU for higher yields) can improve efficiency. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry of the isoxazole ring and acetamido linkage (e.g., singlet for isoxazole C3-H at δ 6.5–7.0 ppm) .
- HRMS : Validates molecular weight with <5 ppm error (e.g., [M+H]+ calc. 366.1341, found 366.1342) .
- IR : Identifies carbonyl stretches (C=O at ~1700 cm) and amide bonds (N-H at ~3300 cm) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Low aqueous solubility due to the aromatic and ester groups. Use DMSO or ethanol for stock solutions.
- Stability : Hydrolysis of the ester group may occur at pH >7. Store at -20°C in anhydrous conditions. Stability in PBS (pH 7.4) should be tested via HPLC over 24–72 hours .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations.
- Target identification : Perform kinase inhibition panels or molecular docking studies to predict interactions with enzymes like cyclooxygenase-2 (COX-2) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?
- Mechanism : The fluorophenyl-isoxazole moiety may intercalate DNA or inhibit kinases via hydrogen bonding with the acetamido group .
- SAR Modifications :
Q. How can computational methods aid in predicting metabolic pathways or toxicity?
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 assess cytochrome P450 interactions, bioavailability, and hepatotoxicity.
- Metabolite Identification : Density Functional Theory (DFT) simulations predict hydrolysis sites (e.g., ester cleavage) and oxidative metabolites .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Challenges : Low plasma concentrations (ng/mL) and matrix interference.
- Solutions : Use LC-MS/MS with deuterated internal standards. Optimize extraction via solid-phase extraction (SPE) with C18 columns. Validate methods per FDA guidelines (precision <15% RSD) .
Q. How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?
- Drug Delivery : Encapsulate in PEG-PLGA nanoparticles to enhance bioavailability.
- Chemical Probes : Functionalize with fluorescent tags (e.g., FITC) for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
